Oxantel
CAS No.: 36531-26-7
Cat. No.: VC0005711
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 36531-26-7 |
---|---|
Molecular Formula | C13H16N2O |
Molecular Weight | 216.28 g/mol |
IUPAC Name | 3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol |
Standard InChI | InChI=1S/C13H16N2O/c1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h2,4-7,10,16H,3,8-9H2,1H3/b7-6+ |
Standard InChI Key | VRYKTHBAWRESFI-VOTSOKGWSA-N |
Isomeric SMILES | CN1CCCN=C1/C=C/C2=CC(=CC=C2)O |
SMILES | CN1CCCN=C1C=CC2=CC(=CC=C2)O |
Canonical SMILES | CN1CCCN=C1C=CC2=CC(=CC=C2)O |
Appearance | Solid powder |
Chemical Characterization and Structural Properties
Oxantel (C₁₃H₁₆N₂O) is a styrene-derived small molecule with a molecular weight of 216.28 g/mol . Its core structure consists of a phenolic ring linked to a 1-methyl-5,6-dihydro-4H-pyrimidine group via an ethenyl bridge . The meta-hydroxyl substituent on the phenyl ring and the planar conformation of the molecule are critical for its biological activity .
Physicochemical Profile
The pamoate salt formulation enhances gastrointestinal retention, limiting systemic absorption and maximizing local antiparasitic effects .
Mechanism of Action: Targeting Nematode Nicotinic Receptors
Oxantel exerts its anthelmintic effects through selective agonism of nematode-specific nicotinic acetylcholine receptors (nAChRs). Unlike broad-spectrum anthelmintics such as levamisole, oxantel preferentially activates the Trichuris-specific ACR-16-like receptor subtype .
Receptor Pharmacology
-
Potency: Oxantel activates Trichuris suis ACR-16-like receptors with an EC₅₀ of 9.49 μM, significantly lower than acetylcholine (14.5 μM) or pyrantel (148.5 μM) .
-
Selectivity: The meta-hydroxyl group enables hydrogen bonding with residues in the β2(+)/α3(–) subunit interface of the receptor, conferring subtype specificity .
-
Functional Consequences: Receptor activation induces prolonged depolarization of worm musculature, leading to spastic paralysis and expulsion from the host intestine .
Comparative agonist efficacy at T. suis ACR-16-like receptors:
Compound | EC₅₀ (μM) | Relative Efficacy (% of ACh response) |
---|---|---|
Oxantel | 9.49 | 86.85 |
Acetylcholine | 14.5 | 100.00 |
Pyrantel | 148.5 | 29.41 |
Clinical Efficacy Against Soil-Transmitted Helminths
Oxantel pamoate demonstrates differential activity across STH species, with superior efficacy against T. trichiura compared to benzimidazoles like mebendazole .
Single-Dose Regimen Outcomes
A randomized trial comparing oxantel pamoate (10–20 mg/kg) and mebendazole (500 mg) in 1,329 children revealed :
Parameter | Oxantel Pamoate (10 mg/kg) | Mebendazole (500 mg) |
---|---|---|
T. trichiura Cure Rate | 31.5% | 23.3% |
Egg Reduction Rate | 81.2% | 78.4% |
A. lumbricoides Cure | 96.8% | 97.1% |
Hookworm Cure Rate | 18.9% | 17.6% |
Notably, dose-escalation studies identified 20 mg/kg as optimal for T. trichiura, achieving cure rates of 52.6% and egg reduction rates of 93.8% .
Recent Advances in Oxantel Analog Development
Structural modifications of oxantel have yielded analogs with enhanced subtype selectivity and potency :
Key Analog Pharmacodynamics
Analog | Modification | α3β2 nAChR Activity (PAM) | α4β2 nAChR Activity (NAM) |
---|---|---|---|
2a | ortho-OH | EC₅₀ = 0.061 μM; Eₘₐₓ = 2.08 | Inactive |
2c | para-OH | EC₅₀ = 5.8 μM; Eₘₐₓ = 1.01 | EC₅₀ = 96 μM; Eₘₐₓ = 0.88 |
2e | meta-Cl | EC₅₀ = 1.2 μM; Eₘₐₓ = 2.31 | EC₅₀ = 8.9 μM; Eₘₐₓ = 1.67 |
PAM = positive allosteric modulator; NAM = negative allosteric modulator
Halogen substitution (e.g., 2e) improves binding through hydrophobic interactions and halogen bonding, while N-methylation reduces metabolic degradation .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume